molecular formula C14H17NO5 B6634650 2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid

2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid

Cat. No. B6634650
M. Wt: 279.29 g/mol
InChI Key: JUVYOBQCLNVRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid, also known as MOXBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOXBA is a derivative of benzoic acid, and its unique chemical structure has led to its use in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has also been shown to bind to specific proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and regulation of receptor-ligand binding. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid in lab experiments is its unique chemical structure, which allows for modification to produce compounds with specific biological activities. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, which can be a limitation for some research applications.

Future Directions

There are many potential future directions for research on 2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid, including studies of its effects on specific enzymes and receptors, development of new derivatives with improved biological activity, and exploration of its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanism of action of 2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid and its potential as a tool for drug discovery.

Synthesis Methods

The synthesis of 2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid is a complex process that involves multiple steps. The starting material for the synthesis is 2-methoxy-4-nitrobenzoic acid, which is then converted to the corresponding amine using a reducing agent such as tin(II) chloride. The amine is then protected with a carbonyl group, and the resulting compound is reacted with 5-methyloxolane-2-carbonyl chloride to yield 2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid.

Scientific Research Applications

2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and receptor-ligand binding. It has also been used as a tool for drug discovery, as its unique chemical structure can be modified to produce compounds with specific biological activities.

properties

IUPAC Name

2-methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8-3-6-11(20-8)13(16)15-9-4-5-10(14(17)18)12(7-9)19-2/h4-5,7-8,11H,3,6H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVYOBQCLNVRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)NC2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid

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